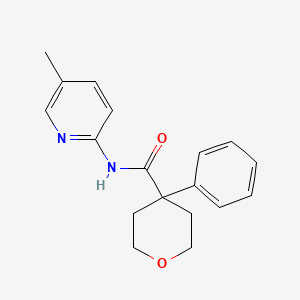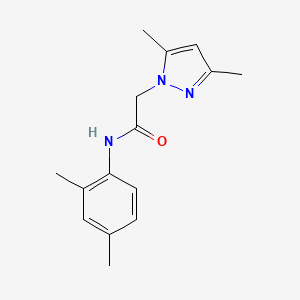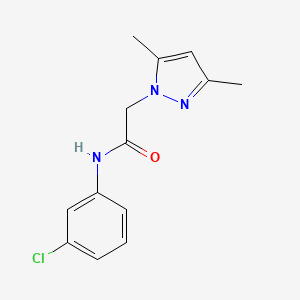
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide, also known as MPOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPOC is a heterocyclic compound that belongs to the class of pyridine derivatives.
作用机制
The mechanism of action of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for the replication and transcription of DNA. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit the activity of various signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide can induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged and abnormal cells from the body. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its potent anti-cancer activity. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been found to be effective against a wide range of cancer cells, including those that are resistant to conventional chemotherapy drugs. However, one of the limitations of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. One of the most promising directions is the development of novel formulations and delivery methods that can improve the solubility and bioavailability of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide. Another direction is the identification of new targets and pathways that can be targeted by N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide for the treatment of various diseases. Finally, the development of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide-based combination therapies that can enhance its efficacy and reduce its toxicity is another promising direction for future research.
Conclusion:
In conclusion, N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is a promising chemical compound that has potential applications in various fields of scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a promising candidate for the treatment of various diseases. However, further research is needed to overcome its limitations and to explore its full potential.
合成方法
The synthesis of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-(2-amino-6-methylpyridin-4-yl)benzoic acid, which is then converted to N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide by reacting it with oxalyl chloride and an appropriate amine.
科学研究应用
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide is in the field of cancer research. Studies have shown that N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide has also been found to be effective in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-6-5-9-16(19-14)20-17(21)18(10-12-22-13-11-18)15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVETUWJSWLSLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-4-phenyloxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)


![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)






